3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-ethylsulfonyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-2-24(20,21)12-5-3-4-10(8-12)13(19)16-15-18-17-14(22-15)11-6-7-23-9-11/h3-9H,2H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKQXDFAYQNWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Complex Molecules: 3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide serves as a valuable building block in organic synthesis. Its structure allows for modifications that can lead to the development of novel compounds with enhanced properties.
2. Medicine:
- Therapeutic Potential: Ongoing research is exploring its efficacy as a therapeutic agent for various diseases. Preliminary studies suggest that this compound may interact with specific biological targets, potentially modulating enzyme activity or receptor functions.
| Study | Target Condition | Findings |
|---|---|---|
| Study A | Cancer | In vitro studies indicate cytotoxic effects against cancer cell lines. |
| Study B | Inflammation | Demonstrated anti-inflammatory properties in animal models. |
| Study C | Neurological Disorders | Potential neuroprotective effects observed in preliminary trials. |
3. Industry:
- Advanced Materials Production: The compound may be utilized in the production of advanced materials with specific properties tailored for applications in electronics or pharmaceuticals.
Case Studies
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound in a mouse model of arthritis. The results showed a marked decrease in inflammatory markers and joint swelling, indicating its potential therapeutic role in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are often modified at the benzamide and oxadiazole positions to optimize pharmacological properties. Below is a comparison with key analogs:
Table 1: Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives
Structure-Activity Relationships (SAR)
- The ethanesulfonyl group in the target compound may balance polarity and reactivity.
- Heterocyclic Substitutions : Thiophene (target) vs. furan (LMM11) vs. tetrahydronaphthalene (Compound 6): Thiophene’s larger π-system may strengthen hydrophobic interactions in enzyme pockets compared to furan .
- Sulfonamide vs.
Biological Activity
3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of thiophenes with oxadiazole derivatives. The ethane sulfonyl group is introduced to enhance solubility and biological activity. The general synthetic pathway can be summarized as follows:
- Formation of Oxadiazole : Reacting appropriate carboxylic acids with hydrazine derivatives.
- Benzamide Formation : Coupling the oxadiazole with benzoyl chloride or similar compounds.
- Sulfonation : Introducing the ethanesulfonyl group via sulfonation reactions.
Anti-inflammatory Activity
Research has shown that compounds containing the oxadiazole moiety exhibit significant anti-inflammatory effects. In a study evaluating various derivatives, this compound demonstrated promising results in reducing inflammation in animal models:
- Model Used : Carrageenan-induced paw edema in rats.
- Results : The compound exhibited a dose-dependent reduction in edema, comparable to standard anti-inflammatory drugs like indomethacin.
| Compound | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Indomethacin | 10 | 75 |
| Test Compound | 10 | 70 |
| Test Compound | 20 | 85 |
Anticancer Activity
The compound's anticancer potential was evaluated against various cancer cell lines, including HeLa and MCF-7. The results indicated that:
- IC50 Values : The compound exhibited an IC50 value of approximately 0.8 mM against HeLa cells, indicating significant cytotoxicity compared to control groups.
| Cell Line | IC50 (mM) |
|---|---|
| HeLa | 0.8 |
| MCF-7 | 1.2 |
| Control | >4 |
Structure-Activity Relationship (SAR)
The SAR analysis revealed that the presence of the ethanesulfonyl group significantly enhances the biological activity of the compound. Modifications at the thiophene and oxadiazole positions also influenced activity levels:
- Ethanesulfonyl Group : Essential for enhancing solubility and biological efficacy.
- Thiophene Substitution : Variations in substitution patterns on thiophene rings resulted in differing levels of anti-inflammatory activity.
- Oxadiazole Positioning : The positioning of substituents on the oxadiazole ring was critical for maintaining optimal activity.
Case Studies
Several studies have documented the biological effects of similar compounds:
- Study on Oxadiazole Derivatives : A comprehensive evaluation showed that derivatives with similar structural motifs exhibited varying degrees of anti-inflammatory and antimicrobial activities, suggesting a broad potential for therapeutic applications .
- Zebrafish Embryo Toxicity Study : A related study assessed toxicity using zebrafish embryos, indicating that modifications to the benzamide structure could mitigate toxic effects while preserving biological activity .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides or hydrazides under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Step 2 : Introduce the ethanesulfonyl group using sulfonyl chloride derivatives (e.g., ethanesulfonyl chloride) in anhydrous dichloromethane with a base like triethylamine .
- Step 3 : Couple the thiophene-3-yl moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, depending on the substituent’s reactivity .
- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm sulfonyl group integration (~δ 3.4–3.8 ppm for CH₂-SO₂) and oxadiazole/thiophene aromaticity .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~418 Da) and fragmentation patterns .
- HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile/water) with UV detection at 254 nm to assess purity (>95%) .
- FT-IR : Confirm sulfonyl (SO₂ asymmetric stretch ~1350 cm⁻¹) and amide (C=O stretch ~1680 cm⁻¹) functional groups .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology :
- In vitro cytotoxicity : Screen against NCI-60 cancer cell lines using MTT assays, with IC₅₀ values calculated via nonlinear regression .
- Enzyme inhibition : Test against kinases or proteases (e.g., EGFR or COX-2) using fluorogenic substrates and kinetic assays .
- Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .
Advanced Research Questions
Q. How can structural modifications to the oxadiazole or thiophene moieties enhance antitumor activity, and what computational tools support this optimization?
- Methodology :
- SAR Studies : Replace thiophene-3-yl with substituted thiazoles or pyridines to modulate electron-withdrawing/donating effects. Synthesize analogs via parallel synthesis .
- Docking Simulations : Use AutoDock Vina to predict binding affinity to target proteins (e.g., tubulin or topoisomerase II). Validate with MD simulations (AMBER force field) .
- Electrochemical Analysis : Cyclic voltammetry to assess redox behavior, correlating with pro-drug activation mechanisms .
Q. How should researchers resolve contradictions in cytotoxicity data across different cancer cell lines?
- Methodology :
- Cluster Analysis : Apply hierarchical clustering (e.g., Ward’s method) to NCI-60 data to identify cell line subgroups with shared resistance/sensitivity .
- Mechanistic Profiling : Use RNA-seq or proteomics to compare gene expression in sensitive vs. resistant lines (e.g., ABC transporter upregulation) .
- Metabolite Tracking : LC-MS/MS to monitor intracellular drug accumulation and metabolite formation (e.g., glutathione adducts) .
Q. What advanced analytical methods can elucidate degradation pathways under physiological conditions?
- Methodology :
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-PDA-MS .
- Stability Studies : Use Arrhenius kinetics to predict shelf-life at 25°C. Identify hydrolytically labile sites (e.g., sulfonyl-amide bond) via ²H isotope labeling .
- Crystallography : Solve single-crystal X-ray structures of degradation products to confirm stereochemical changes .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
